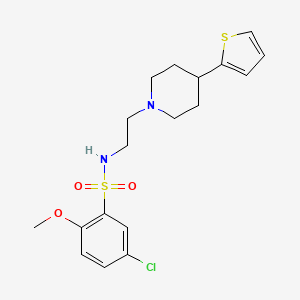
5-chloro-2-methoxy-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-2-methoxy-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H23ClN2O3S2 and its molecular weight is 414.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary target of the compound is currently unknown. The compound is an organic building block and has been reported as an intermediate in the synthesis of glyburide .
Mode of Action
Glyburide is known to inhibit the NLRP3 inflammasome, which amplifies the inflammatory response during acute myocardial infarction .
Biochemical Pathways
Given its role as an intermediate in the synthesis of glyburide, it may influence the pathways related to inflammation and glucose regulation .
Pharmacokinetics
The compound has a molecular weight of 368.84, and its structure includes several polar groups, which may influence its solubility and absorption . It has a LogP value of 4.06, indicating a balance between lipophilicity and hydrophilicity, which could influence its distribution and metabolism .
Result of Action
As an intermediate in the synthesis of glyburide, it may contribute to the anti-inflammatory and glucose-regulating effects of the final product .
Biologische Aktivität
5-Chloro-2-methoxy-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide, a compound with a complex structure, has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes findings from various studies to elucidate the compound's mechanisms of action, biological targets, and therapeutic implications.
Chemical Structure
The compound's structure can be broken down into several functional groups:
- Chloro group : Enhances lipophilicity and may influence receptor binding.
- Methoxy group : Potentially increases solubility and bioavailability.
- Piperidine ring : Known for its role in interacting with neurotransmitter receptors.
- Thiophene moiety : Often associated with biological activity, particularly in medicinal chemistry.
-
G Protein-Coupled Receptor Modulation :
- The compound has been studied for its interactions with various G protein-coupled receptors (GPCRs). GPCRs are crucial in mediating cellular responses to hormones and neurotransmitters. Specific studies have indicated that compounds similar to 5-chloro derivatives can modulate GPCR activity, potentially influencing pathways such as cyclic AMP production and calcium signaling .
- Inhibition of Enzymatic Activity :
- Antimicrobial Properties :
Biological Targets
The biological activity of this compound can be summarized as follows:
| Target | Activity | Mechanism |
|---|---|---|
| G Protein-Coupled Receptors (GPCRs) | Modulation | Alters signal transduction pathways |
| Carbonic Anhydrase | Inhibition | Reduces enzymatic activity |
| Bacterial Cell Wall Synthesis | Potential inhibition | Disruption of bacterial growth |
Case Studies and Research Findings
-
Study on GPCR Interaction :
- A study published in PubMed Central examined the interaction of piperidine-based compounds with various GPCRs. It was found that modifications on the piperidine ring significantly affected binding affinity and efficacy, suggesting that similar modifications on 5-chloro derivatives could enhance or reduce biological activity .
- Antimicrobial Efficacy Assessment :
- Enzyme Inhibition Studies :
Eigenschaften
IUPAC Name |
5-chloro-2-methoxy-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O3S2/c1-24-16-5-4-15(19)13-18(16)26(22,23)20-8-11-21-9-6-14(7-10-21)17-3-2-12-25-17/h2-5,12-14,20H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBSCEWJLVUZIEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCN2CCC(CC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














